1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine
Description
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-4-(4-ethoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O3S/c1-2-26-17-5-7-18(8-6-17)27(24,25)23-11-9-22(10-12-23)14-15-3-4-16(21)13-19(15)20/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWISUCLWLWFHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145571 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883543-45-1 | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883543-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-4-fluorophenyl)methyl]-4-[(4-ethoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine typically involves multiple steps, including:
Preparation of the benzyl chloride derivative: This can be achieved by reacting 2-chloro-4-fluorobenzyl alcohol with thionyl chloride or another chlorinating agent.
Formation of the piperazine core: The benzyl chloride derivative is then reacted with piperazine under basic conditions to form the piperazine derivative.
Sulfonylation: The final step involves the reaction of the piperazine derivative with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis of the 4-Ethoxyphenylsulfonyl Group
The 4-ethoxyphenylsulfonyl moiety undergoes acid- or base-catalyzed hydrolysis to yield the corresponding phenol derivative.
Mechanism :
-
Acidic conditions protonate the ethoxy oxygen, facilitating cleavage of the C–O bond to generate a carbocation intermediate, which is rapidly quenched by water.
-
Basic hydrolysis proceeds via nucleophilic attack by hydroxide at the electrophilic carbon adjacent to the ether oxygen.
Byproduct Management :
Ethanol or benzylamine byproducts (from competing reactions) are recoverable via distillation or extraction .
Oxidation of the Benzylic Position
The benzylic CH₂ group adjacent to the piperazine ring is susceptible to oxidation under strong oxidative conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄, 60°C | 0.1 M KMnO₄ in acidic medium | 1-(2-Chloro-4-fluorobenzoyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine | ~40% | |
| CrO₃, AcOH, rt | Jones reagent | Same as above | ~35% |
Mechanism :
-
Manganese or chromium-based oxidizers abstract a hydrogen from the benzylic position, forming a radical or carbocation intermediate, which is further oxidized to a ketone.
-
Electron-withdrawing Cl and F substituents on the aryl ring moderate reactivity by stabilizing transition states .
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro substituent on the benzyl ring participates in SNAr reactions under electron-deficient conditions.
Mechanism :
-
Electron-withdrawing sulfonyl and fluoro groups activate the aryl chloride toward nucleophilic displacement.
-
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and stabilize intermediates .
Reductive Dehalogenation
Catalytic hydrogenation removes halogen atoms under controlled conditions.
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 10% Pd/C, 50°C | 1-(4-Fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine | ~90% | |
| Zn, NH₄Cl, THF/H₂O | 3 eq. Zn, rt | Same as above | ~75% |
Mechanism :
-
Palladium facilitates H₂ dissociation, enabling cleavage of the C–Cl bond via oxidative addition and reductive elimination.
-
Zinc reduces the aryl chloride through single-electron transfer (SET) pathways .
Piperazine Ring Functionalization
The secondary amine on the piperazine ring (non-sulfonylated) undergoes alkylation or acylation.
Mechanism :
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Variations in the Sulfonyl Group
Modifications to the sulfonyl substituent significantly alter pharmacological and physicochemical properties:
| Compound Name | Sulfonyl Group | Key Differences | Impact on Properties |
|---|---|---|---|
| Target Compound | 4-ethoxyphenyl | Ethoxy group provides electron-donating effects | Enhanced metabolic stability and solubility compared to nitro/methyl analogs |
| 1-(2-Fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine | 4-nitrophenyl | Nitro group (electron-withdrawing) | Increased reactivity but reduced metabolic stability |
| 1-(Benzylsulfonyl)-4-(2-chloro-4-fluorobenzyl)piperazine | Benzylsulfonyl | Lacks aryl substitution | Reduced target specificity due to absence of ethoxy/halogen interactions |
| 1-[(4-Methoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine | 4-methoxyphenyl | Methoxy vs. ethoxy substitution | Lower lipophilicity; altered pharmacokinetics |
Key Insight : The 4-ethoxy group in the target compound balances electron donation and steric hindrance, optimizing receptor affinity and solubility.
Halogen Substitution Patterns on the Benzyl Group
Halogen placement influences bioactivity and binding kinetics:
| Compound Name | Benzyl Substitution | Key Differences | Biological Implications |
|---|---|---|---|
| Target Compound | 2-chloro-4-fluoro | Dual halogenation at ortho/para positions | Improved binding to halogen-binding pockets in receptors |
| 1-(3-Chloro-4-methylphenyl)-4-[(4-fluorophenyl)sulfonyl]piperazine | 3-chloro-4-methylphenyl | Methyl substitution | Increased steric bulk may reduce membrane permeability |
| 1-(2-Chlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine | 2-chlorobenzyl | Single halogen (Cl) | Lower selectivity due to lack of fluorine’s electronegativity |
| 1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine | Dichloro-methylphenyl | Additional chloro substituent | Enhanced cytotoxicity but higher risk of off-target effects |
Key Insight : The 2-chloro-4-fluoro configuration maximizes halogen bonding and minimizes steric interference, a feature critical for CNS-targeting agents .
Piperazine Core Modifications
Replacement of the piperazine ring or its substituents affects scaffold flexibility:
| Compound Name | Core Structure | Key Differences | Functional Impact |
|---|---|---|---|
| Target Compound | Piperazine with sulfonyl/benzyl groups | Standard piperazine scaffold | Balanced conformational flexibility for receptor engagement |
| 1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine | Benzoyl substitution | Acyl group replaces sulfonyl | Reduced sulfonamide-mediated enzyme inhibition |
| 4-(2-Chlorophenyl)piperazine-1-sulfonamide | Sulfonamide group | Direct sulfonamide linkage | Higher acidity; altered blood-brain barrier penetration |
| 1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine | Oxolane (tetrahydrofuran) substitution | Heterocyclic substituent | Enhanced solubility but reduced target affinity |
Key Insight : The unmodified piperazine core in the target compound allows for predictable pharmacokinetics and ease of synthetic optimization.
Biological Activity
1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine core substituted with a chloro-fluoro benzyl group and an ethoxyphenyl sulfonyl moiety. The molecular formula is with a molecular weight of approximately 433.93 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.93 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, particularly affecting acetylcholinesterase (AChE) and urease activities, leading to significant pharmacological effects such as antibacterial and anticancer activities .
Antibacterial Activity
The compound has shown promising antibacterial properties against various bacterial strains. In studies, derivatives of piperazine have exhibited significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on AChE and urease. The IC50 values for these activities suggest that the compound is a potent inhibitor, with values reported as low as 0.18 μM for tyrosinase inhibition, which is significant in the context of hyperpigmentation disorders .
Anticancer Activity
Research has indicated that compounds related to this structure exhibit anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly, suggesting a therapeutic role in oncology .
Case Study 1: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy of various piperazine derivatives, compounds similar to this compound were tested against a panel of bacteria. The results showed that several derivatives had IC50 values significantly lower than those of conventional antibiotics, highlighting their potential as new antibacterial agents .
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of piperazine derivatives, including the target compound. The findings revealed that these compounds effectively inhibited AChE and urease, with varying degrees of potency depending on the specific structural modifications made to the piperazine ring .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine, and how can purity be optimized?
- Methodology : A common approach involves nucleophilic substitution and sulfonylation. For example, fluorobenzyl derivatives are synthesized by reacting 1-(2-chloro-4-fluorobenzyl)piperazine with 4-ethoxyphenylsulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base. Reaction optimization (e.g., temperature, solvent polarity) can improve yields.
- Purity Validation : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended for purity assessment . Crystallization from ethyl acetate/methanol mixtures enhances purity (>95%) .
Q. How can the molecular structure and conformation of this compound be characterized?
- Techniques :
- X-ray crystallography confirms the chair conformation of the piperazine ring and dihedral angles between aromatic rings (e.g., ~40–86° between sulfonyl-bound and fluorobenzyl groups) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions: Ethoxy groups show δ ~1.3 ppm (triplet, CH₃) and δ ~4.0 ppm (quartet, CH₂), while sulfonyl protons appear downfield (~7.5–8.0 ppm) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Screening :
- In vitro enzyme inhibition (e.g., PARP-1/PARP-2 for anticancer activity) using fluorescence-based assays .
- Antimicrobial testing via broth microdilution against Gram-positive/negative bacteria (MIC values) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, sulfonyl groups) influence target binding and selectivity?
- Structure-Activity Relationship (SAR) :
- The 2-chloro-4-fluorobenzyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Sulfonyl groups increase hydrogen-bonding interactions with enzymes (e.g., PARP-1), as shown in docking studies .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
- Data Reconciliation :
- Assay standardization : Ensure consistent cell lines (e.g., BRCA1-deficient vs. wild-type for PARP inhibitor studies) .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?
- Methods :
- Molecular dynamics simulations predict binding stability with targets (e.g., σ1 receptors) by analyzing RMSD/RMSF values .
- ADMET prediction : Tools like SwissADME assess logP (target ~2–3 for oral bioavailability) and CYP450 interactions .
Experimental Design Considerations
Q. What in vivo models are appropriate for validating efficacy and toxicity?
- Models :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
